molecular formula C16H10ClF6N5O2S B2855105 N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonamide CAS No. 2060751-35-9

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonamide

Cat. No.: B2855105
CAS No.: 2060751-35-9
M. Wt: 485.79
InChI Key: KVEGXSOQFFFMBE-UHFFFAOYSA-N
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Description

This compound is a pyrazole-4-sulfonamide derivative featuring dual trifluoromethyl-substituted pyridine moieties. The 3-chloro-5-(trifluoromethyl)pyridin-2-ylmethyl group is linked via a sulfonamide bridge to a 1H-pyrazole ring substituted with a 5-(trifluoromethyl)pyridin-2-yl group. The trifluoromethyl and chloro substituents enhance lipophilicity and metabolic stability, while the pyridine and pyrazole rings contribute to π-π stacking and hydrogen-bonding interactions, making it a candidate for enzyme inhibition or receptor modulation .

Properties

IUPAC Name

N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF6N5O2S/c17-12-3-10(16(21,22)23)5-24-13(12)7-27-31(29,30)11-6-26-28(8-11)14-2-1-9(4-25-14)15(18,19)20/h1-6,8,27H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEGXSOQFFFMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)N2C=C(C=N2)S(=O)(=O)NCC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF6N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula: C18H16ClF6N4O2S
  • Molecular Weight: 482.85 g/mol
  • CAS Number: 1311278-34-8

Research indicates that compounds in the pyrazole class, including the subject compound, exhibit various biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity:
    • Pyrazole derivatives have been shown to inhibit critical enzymes involved in cancer progression and inflammation, such as BRAF(V600E) and EGFR . This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
  • Anti-inflammatory Effects:
    • The sulfonamide group in this compound may contribute to its anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .
  • Antimicrobial Activity:
    • Pyrazole derivatives have demonstrated significant antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .

Biological Activity Studies

A review of recent literature highlights several studies that explore the biological activity of this compound and similar pyrazole derivatives.

Antitumor Activity

A study investigated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain compounds exhibited synergistic effects when combined with doxorubicin, enhancing their cytotoxic potential against resistant cancer cells .

Anti-inflammatory Activity

Research has shown that pyrazole compounds can significantly reduce inflammation markers in vitro. For instance, compounds similar to this compound were tested for their ability to inhibit the production of pro-inflammatory cytokines in macrophages .

Antimicrobial Effects

In vitro studies have revealed that certain pyrazole derivatives possess broad-spectrum antimicrobial activity against various pathogens. For example, compounds were tested against fungi such as Botrytis cinerea and Fusarium solani, showing promising IC50 values, indicating effective antifungal action .

Case Studies

Several case studies provide insights into the practical applications of this compound:

  • Breast Cancer Treatment:
    • A combination therapy involving pyrazole derivatives demonstrated improved efficacy against breast cancer cells when used alongside conventional chemotherapeutics like doxorubicin. This suggests a potential role for these compounds in enhancing treatment outcomes for resistant cancer types .
  • Inflammatory Diseases:
    • In models of inflammation, pyrazole derivatives reduced swelling and pain indicators significantly compared to controls, suggesting their utility in treating inflammatory disorders .

Data Summary Table

Biological ActivityMechanismReference
AntitumorInhibition of BRAF, EGFR
Anti-inflammatoryCOX inhibition
AntimicrobialBroad-spectrum activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Features and Bioactivities
Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Bioactivity Reference
Target Compound Pyrazole-4-sulfonamide - 3-Chloro-5-(trifluoromethyl)pyridin-2-ylmethyl
- 5-(Trifluoromethyl)pyridin-2-yl
~527.8 (estimated) Hypothesized enzyme inhibition (sulfonamide pharmacophore)
N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide Benzene-sulfonamide - 4-Phenoxy
- 3-Chloro-5-(trifluoromethyl)pyridin-2-ylmethyl
~541.9 Unknown, but phenoxy group may enhance solubility
N-(4-Chlorobenzyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide Pyrrole-2-sulfonamide - 4-Chlorobenzyl
- 3-Chloro-5-(trifluoromethyl)pyridin-2-yl
~536.3 (CAS: 338406-72-7) Discontinued; likely explored for antimicrobial activity
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxyphenyl)-1H-pyrazole-4-sulfonamide Pyrazole-4-sulfonamide - 4-Methoxyphenyl
- 3-Chloro-5-(trifluoromethyl)pyridin-2-yl
~513.8 (CAS: 1251534-04-9) Methoxy group may improve solubility vs. chloro substituents
1-(4-Chloro-2-methylphenyl)-N-(5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide Pyrazole-4-carboxamide - 4-Chloro-2-methylphenyl
- 5-Chloro-6-(triazol-2-yl)pyridin-3-yl
481.8 Carboxamide group may target ATP-binding pockets (e.g., kinases)

Key Findings from Structural Comparisons

Sulfonamide vs.

Pyrazole vs. Pyrrole Core

  • Pyrazole-containing analogs (e.g., target compound) exhibit greater metabolic stability than pyrrole derivatives (e.g., ) due to reduced susceptibility to oxidative degradation.
  • Pyrrole-based sulfonamides (e.g., ) may show altered binding kinetics due to differences in aromaticity and electron distribution.

Substituent Effects

  • Trifluoromethyl Groups : Present in all analogs, these groups enhance resistance to CYP450-mediated metabolism and improve target affinity via hydrophobic interactions .
  • Chloro vs. Methoxy Substituents : The 4-methoxyphenyl group in increases solubility (logP reduction) compared to chlorophenyl groups but may reduce binding affinity in hydrophobic pockets.

Bioactivity and Therapeutic Potential

  • Enzyme Inhibition : The sulfonamide group in the target compound is a hallmark of carbonic anhydrase and phosphotransferase inhibitors (e.g., ML267 in ).

Q & A

Basic Research Questions

Q. What is the standard synthetic route for N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonamide?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution and coupling reactions. For example, pyrazole-4-sulfonamide derivatives are synthesized by reacting intermediates like 5-(trifluoromethyl)pyridin-2-yl derivatives with sulfonating agents under basic conditions (e.g., K₂CO₃ in DMF at room temperature) . Key steps include:

  • Step 1 : Preparation of the pyridinylmethyl intermediate via alkylation.
  • Step 2 : Sulfonamide formation using chlorosulfonic acid derivatives.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • NMR : ¹H and ¹³C NMR to verify substituent positions and integration ratios (e.g., trifluoromethyl groups show distinct ¹⁹F signals) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Resolve bond angles and torsional strain in the pyrazole-pyridine scaffold .

Q. What safety protocols are critical during handling?

  • Methodological Answer :

  • Ventilation : Use fume hoods due to volatile solvents (DMF, thionyl chloride).
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Neutralize acidic/basic residues with appropriate absorbents .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound under flow-chemistry conditions?

  • Methodological Answer : Implement Design of Experiments (DoE) to optimize parameters:

  • Variables : Temperature (50–100°C), residence time (2–10 min), reagent stoichiometry.
  • Statistical Modeling : Use software (e.g., JMP, Minitab) to identify interactions between variables .
  • Case Study : Flow reactors reduce side reactions (e.g., hydrolysis) by precise control over mixing and heating .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Analysis : Replicate assays (e.g., IC₅₀ measurements) across multiple cell lines to assess variability.
  • Target Validation : Use CRISPR knockouts or siRNA to confirm target specificity.
  • Metabolic Stability : Evaluate cytochrome P450 interactions to rule off-target effects .

Q. How does the substitution pattern (e.g., trifluoromethyl vs. chloro groups) influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict electron-withdrawing effects of -CF₃ and -Cl on pyridine ring activation.
  • Experimental Validation : Compare Suzuki coupling rates using substituted boronic acids .
  • Findings : -CF₃ groups increase electrophilicity at the 2-position, enhancing coupling efficiency .

Q. What advanced techniques characterize non-covalent interactions (e.g., π-π stacking) in crystallized forms?

  • Methodological Answer :

  • SC-XRD : Resolve intermolecular distances (<3.5 Å indicates π-π interactions).
  • Hirshfeld Surface Analysis : Quantify contact contributions (e.g., C-H···F interactions dominate in trifluoromethylated crystals) .

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